molecular formula C19H27N3O3 B6811713 N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811713
M. Wt: 345.4 g/mol
InChI Key: LNHPYEKIVPUHMI-UHFFFAOYSA-N
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Description

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-24-16-4-3-15(20-12-16)11-21-18(23)22-13-19(7-2-8-19)17(22)14-5-9-25-10-6-14/h3-4,12,14,17H,2,5-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHPYEKIVPUHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CNC(=O)N2CC3(C2C4CCOCC4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridine derivative: This involves the methoxylation of pyridine to obtain 5-methoxypyridine.

    Formation of the spirocyclic core: This step involves the cyclization of appropriate intermediates to form the spirocyclic structure.

    Coupling reactions: The final step involves coupling the pyridine derivative with the spirocyclic core under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Pharmacology: Studies on this compound can help understand its interactions with biological targets, which is crucial for drug development.

    Material Science: Its unique spirocyclic structure can be explored for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • (5-Methoxypyridin-2-yl)methanamine

Uniqueness

N-[(5-methoxypyridin-2-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its spirocyclic structure, which is not commonly found in many compounds. This structure can impart unique properties and biological activities, making it a valuable compound for research and development.

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